molecular formula C14H22N2OS B4129009 N-[1-(3,4-dimethylphenyl)ethyl]-N'-(2-methoxyethyl)thiourea

N-[1-(3,4-dimethylphenyl)ethyl]-N'-(2-methoxyethyl)thiourea

Cat. No. B4129009
M. Wt: 266.40 g/mol
InChI Key: OIJVQGCWAFZONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dimethylphenyl)ethyl]-N'-(2-methoxyethyl)thiourea, commonly known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU belongs to the class of thiourea derivatives and has been found to possess a wide range of biochemical and physiological effects. Additionally, we will list future directions for research on DMTU.

Mechanism of Action

The exact mechanism of action of DMTU is not fully understood. However, it is believed to act as a scavenger of reactive oxygen species (ROS) and to inhibit lipid peroxidation. DMTU has also been found to upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
DMTU has been found to possess a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell damage and to reduce inflammation. Additionally, DMTU has been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMTU in lab experiments is its ability to scavenge ROS and to protect against oxidative stress-induced cell damage. However, one limitation of using DMTU is that it may interfere with the results of certain assays that rely on ROS production, such as assays for measuring the activity of NADPH oxidase.

Future Directions

There are several future directions for research on DMTU. One area of research is the investigation of the potential therapeutic applications of DMTU in various disease conditions. Another area of research is the elucidation of the exact mechanism of action of DMTU and the identification of its molecular targets. Additionally, the development of more potent and selective DMTU analogs may lead to the discovery of new drugs for the treatment of oxidative stress-related diseases.

Scientific Research Applications

DMTU has been extensively studied for its potential applications in scientific research. It has been found to possess antioxidant properties and has been used to investigate the role of oxidative stress in various disease conditions. DMTU has also been studied for its potential neuroprotective effects and has been used to investigate the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DMTU has been found to possess anti-inflammatory properties and has been used to investigate the role of inflammation in various disease conditions.

properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)ethyl]-3-(2-methoxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-10-5-6-13(9-11(10)2)12(3)16-14(18)15-7-8-17-4/h5-6,9,12H,7-8H2,1-4H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJVQGCWAFZONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=S)NCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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